molecular formula C10H16N2O2 B1652663 L-alpha-Amino-1H-pyrrole-1-hexanoic acid CAS No. 156539-32-1

L-alpha-Amino-1H-pyrrole-1-hexanoic acid

Cat. No.: B1652663
CAS No.: 156539-32-1
M. Wt: 196.25 g/mol
InChI Key: KVCPIDDKLUDCQJ-VIFPVBQESA-N
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Description

L-alpha-Amino-1H-pyrrole-1-hexanoic acid is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound has been detected in various foods, including fish, green vegetables, and nuts, making it a potential biomarker for the consumption of these foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

L-alpha-Amino-1H-pyrrole-1-hexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role as a biomarker for the consumption of certain foods and its involvement in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

L-alpha-Amino-1H-pyrrole-1-hexanoic acid can be compared with other similar compounds, such as:

    L-alpha-Amino-1H-pyrrole-1-pentanoic acid: Similar structure but with a shorter side chain.

    L-alpha-Amino-1H-pyrrole-1-heptanoic acid: Similar structure but with a longer side chain.

    L-alpha-Amino-1H-pyrrole-1-butanoic acid: Similar structure but with an even shorter side chain.

The uniqueness of this compound lies in its specific side chain length, which can influence its chemical properties and biological activities.

Properties

CAS No.

156539-32-1

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(2S)-2-amino-6-pyrrol-1-ylhexanoic acid

InChI

InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1

InChI Key

KVCPIDDKLUDCQJ-VIFPVBQESA-N

SMILES

C1=CN(C=C1)CCCCC(C(=O)O)N

Isomeric SMILES

C1=CN(C=C1)CCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CN(C=C1)CCCCC(C(=O)O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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